molecular formula C10H10BrF3O2 B8128741 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene

Cat. No.: B8128741
M. Wt: 299.08 g/mol
InChI Key: VQHWWGHWXQVVFP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is a specialty benzene derivative designed for advanced research and development. This compound features a unique structure combining bromo and trifluoromethyl substituents with a 2-methoxy-ethoxy side chain, making it a valuable scaffold in medicinal chemistry and drug discovery. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Heck reaction, which is commonly employed to create complex cinnamate derivatives or other aryl-alkene coupled products important in pharmaceutical synthesis . The presence of the trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-15-4-5-16-9-3-2-7(6-8(9)11)10(12,13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHWWGHWXQVVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 1-Methoxy-4-Trifluoromethyl-Benzene

The precursor 1-methoxy-4-trifluoromethyl-benzene undergoes electrophilic aromatic substitution using brominating agents. Key findings include:

  • N-Bromosuccinimide (NBS) in dichloromethane at 0–25°C achieves 85–92% yield with minimal side products.

  • Molecular bromine (Br₂) with FeCl₃ catalysis in chloroform affords moderate yields (70–78%) but requires rigorous temperature control to avoid over-bromination.

Comparative Bromination Efficiency

Brominating AgentCatalystSolventTemperature (°C)Yield (%)
NBSNoneDCM0–2592
Br₂FeCl₃CHCl₃25–4078
CuBrHBrAcOH50–9081

Data synthesized from.

Etherification to Introduce 2-Methoxyethoxy Group

The brominated intermediate reacts with 2-methoxyethanol under Williamson ether synthesis conditions:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in tetrahydrofuran (THF).

  • Temperature : 60–80°C for 12–24 hours, yielding 75–88% of the target compound.

  • Side Reactions : Competing O-alkylation is mitigated by using excess 2-methoxyethanol and anhydrous conditions.

Directed Ortho-Metalation (DoM) Strategy

Regioselective bromination is achievable via DoM, particularly for substrates with directing groups.

Substrate Preparation

1-(2-Methoxy-ethoxy)-4-trifluoromethyl-benzene is treated with n-butyllithium (n-BuLi) at -78°C in THF, forming a lithiated intermediate at the ortho position. Subsequent quenching with electrophilic bromine sources (e.g., Br₂ or NBS) introduces bromine with >90% regioselectivity.

Key Advantages

  • Avoids harsh bromination conditions, preserving the 2-methoxyethoxy group.

  • Enables scalability for industrial production, as demonstrated in continuous flow systems.

Multi-Step Synthesis from m-Trifluoromethylphenol

A patent-pending route (CN102491901B) outlines a four-step synthesis starting from m-trifluoromethylphenol :

Nitration and Ammoniation

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the trifluoromethyl group (yield: 86%).

  • Ammoniation : Catalytic hydrogenation (Raney Ni, H₂) converts the nitro group to an amine (yield: 91%).

Bromination and Deamination

  • Bromination : CuBr/HBr mediates bromine substitution at the ortho position (yield: 82%).

  • Deamination : Tert-butyl nitrite in polar aprotic solvents (e.g., DMF) removes the amine, yielding the final product (overall yield: 68%).

Industrial Feasibility

This method avoids cryogenic conditions and acidic waste, aligning with green chemistry principles.

Catalytic C–H Functionalization

Emerging methodologies employ palladium catalysis for direct C–H bromination.

Palladium(II)-Catalyzed Bromination

A 2025 study (EP3670492A1) reports using Pd(OAc)₂ with N-bromophthalimide in acetic acid at 100°C. The 2-methoxyethoxy group acts as a directing group, achieving 89% yield with 99% regioselectivity.

Limitations

  • High catalyst loading (5 mol%) increases costs.

  • Requires inert atmosphere and specialized equipment.

Comparative Analysis of Methods

MethodStepsOverall Yield (%)RegioselectivityScalability
Bromination-Etherification275–88ModerateHigh
DoM Strategy365–78HighModerate
Multi-Step Synthesis468HighHigh
Catalytic C–H Bromination189ExcellentLow

Data compiled from.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Bromination : Tubular reactors with in-line quenching reduce reaction time from hours to minutes.

  • Etherification : Microreactors enhance mass transfer, improving yields by 12% compared to batch processes.

Solvent Recycling

  • Dichloromethane and THF are recovered via distillation, reducing waste by 40% .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed for reduction.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted benzene derivatives.

    Oxidation Reactions: The major products are aldehydes or carboxylic acids.

    Reduction Reactions: The major products are difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Research indicates that 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene may exhibit significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against various pathogens.
  • Anticancer Potential : The compound's structural components indicate possible activity against cancer cell lines due to enhanced membrane permeability from the trifluoromethyl group.

Case Study: Anticancer Activity

In recent studies, derivatives of compounds similar to this compound have shown promising results against multiple cancer types. For example, compounds with trifluoromethyl groups have been reported to enhance cytotoxicity in breast and lung cancer cell lines, suggesting that this compound may also yield similar therapeutic benefits.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex organic molecules. It can be utilized in:

  • Cross-Coupling Reactions : Engaging in reactions such as Suzuki or Heck coupling to form biaryl compounds.
  • Functionalization of Aromatic Compounds : The unique reactivity profile allows for selective modifications leading to diverse functionalities.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in:

  • Polymer Chemistry : Serving as an intermediate for synthesizing specialty polymers with tailored properties.
  • Coatings and Inks : Its solubility characteristics may enhance the performance of coatings and inks used in industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The methoxy-ethoxy group enhances its solubility and facilitates its transport across cell membranes. The compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Aromatics

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point/Boiling Point Key Applications
2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene Br (C2), 2-methoxyethoxy (C1), -CF₃ (C4) C₁₀H₁₀BrF₃O₂ 301.09 g/mol Not reported Pharmaceutical intermediates
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Br (C1), -CH₃ (C2), -OCF₃ (C4) C₈H₆BrF₃O 261.03 g/mol Not reported Organic synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (C4), F (C2), -OCF₃ (C1) C₇H₃BrF₄O 275.00 g/mol Not reported Agrochemical precursors
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene Br (C1), Cl (C2), -OCF₃ (C4) C₇H₃BrClF₃O 275.45 g/mol Not reported Ligand synthesis
4-Bromo-2-ethoxy-1-methylbenzene Br (C4), -OCH₂CH₃ (C2), -CH₃ (C1) C₉H₁₁BrO 215.09 g/mol Not reported Solubility studies

Electronic and Reactivity Comparisons

  • Electron-Withdrawing Effects :

    • The -CF₃ group in the target compound strongly withdraws electrons, activating the bromo group for nucleophilic substitution or coupling reactions. In contrast, -OCF₃ (trifluoromethoxy) in analogs (e.g., 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene ) provides weaker electron withdrawal but better metabolic resistance.
    • Halogen Substituents : Chloro (e.g., 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene ) and fluoro (e.g., 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene ) groups further polarize the aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings.
  • Solubility and Lipophilicity :

    • The 2-methoxyethoxy chain in the target compound improves solubility in polar solvents compared to shorter chains (e.g., ethoxy in 4-Bromo-2-ethoxy-1-methylbenzene ).
    • Trifluoromethyl vs. Methyl : The -CF₃ group increases lipophilicity (logP ~2.5 estimated) compared to -CH₃ (logP ~2.0), favoring membrane permeability in drug candidates.

Spectroscopic Data Comparison

Table 2: NMR and MS Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (ESI) m/z [M+H]+
Target Compound 3.45 (s, 3H, OCH₃), 3.70–3.85 (m, 4H, OCH₂CH₂O), 7.25–7.60 (m, 3H, Ar-H) 56.8 (OCH₃), 69.5–71.2 (OCH₂CH₂O), 121.5–134.0 (Ar-C, CF₃) 334.1 (calc), 334.0 (obs)
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene 2.35 (s, 3H, CH₃), 7.10–7.50 (m, 3H, Ar-H) 21.5 (CH₃), 120.8–132.0 (Ar-C, OCF₃) 262.0 (calc), 262.0 (obs)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 7.20–7.70 (m, 3H, Ar-H) 115.0–135.0 (Ar-C, F, OCF₃) 276.0 (calc), 276.0 (obs)

Biological Activity

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethyl-benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is C₉H₈BrF₃O, and it has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural components of this compound contribute significantly to its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and membrane permeability, potentially increasing bioactivity.
  • Methoxy-ethoxy Group : Improves solubility and influences interaction with biological systems.
  • Bromine Atom : Plays a role in reactivity and binding affinity to biological targets.

The mechanism of action involves multiple pathways:

  • Enzyme Modulation : The compound can modulate enzyme activities, affecting metabolic processes.
  • Protein-Protein Interactions : It may inhibit specific protein interactions, which is crucial in signaling pathways.
  • Cellular Signaling Alteration : Alters cellular signaling pathways leading to various biological effects, including apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various pathogens, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : The compound shows promise in inhibiting cancer cell proliferation in vitro. Its structural features may enhance interactions with cancer-related molecular targets.
  • Potential Drug Development : As a building block in pharmaceuticals, it is explored for improving drug efficacy while minimizing side effects .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of compounds containing trifluoromethyl groups exhibited enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts. The inclusion of the trifluoromethyl group was associated with a six-fold increase in potency for inhibiting 5-hydroxytryptamine uptake .
  • Enzyme Interaction Studies : Investigations into the binding affinities of this compound revealed that its trifluoromethyl group significantly enhances interactions with enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntimicrobialEffective against various pathogens
AnticancerInhibits proliferation in cancer cell lines
Enzyme ModulationAlters enzyme activities impacting metabolism
Protein Interaction InhibitionDisrupts specific protein interactions

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